molecular formula C10H10N2O2 B12915755 6,7-Dimethoxycinnoline CAS No. 17356-77-3

6,7-Dimethoxycinnoline

Cat. No.: B12915755
CAS No.: 17356-77-3
M. Wt: 190.20 g/mol
InChI Key: SQIQXPUTYJSZFS-UHFFFAOYSA-N
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Description

6,7-Dimethoxycinnoline is an organic compound belonging to the cinnoline family It is characterized by the presence of two methoxy groups attached to the 6th and 7th positions of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxycinnoline typically involves multiple steps. One common method starts with 3,4-dimethoxyacetophenone as the raw material. The process includes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone, followed by condensation with N,N-dimethylformamide dimethyl acetal to produce 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. This intermediate undergoes reduction cyclization to form 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to yield 4-chloro-6,7-dimethoxycinnoline .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxycinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation often uses reagents like chlorine or bromine under controlled conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6,7-Dimethoxycinnoline and its derivatives often involves inhibition of specific enzymes or receptors. For example, certain derivatives inhibit VEGFR-2 by binding to the receptor’s active site, preventing its activation and subsequent signaling pathways involved in angiogenesis .

Comparison with Similar Compounds

  • 4-Chloro-6,7-dimethoxycinnoline
  • 6,7-Dimethoxyquinoline
  • 4-Hydroxy-6,7-dimethoxycinnoline

Comparison: 6,7-Dimethoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dimethoxycinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-13-9-5-7-3-4-11-12-8(7)6-10(9)14-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIQXPUTYJSZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80737140
Record name 6,7-Dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17356-77-3
Record name 6,7-Dimethoxycinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80737140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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